molecular formula C10H13NO2 B023064 methyl N-methyl-N-(2-methylphenyl)carbamate CAS No. 104189-18-6

methyl N-methyl-N-(2-methylphenyl)carbamate

Cat. No.: B023064
CAS No.: 104189-18-6
M. Wt: 179.22 g/mol
InChI Key: UHLDXJSCYJNYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-Dimethyl-N-(methoxycarbonyl)aniline is an organic compound with the molecular formula C10H13NO2. It is a derivative of aniline, featuring a dimethylamino group and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-(methoxycarbonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethylamino group acts as an activating group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,2-Dimethyl-N-(methoxycarbonyl)aniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(methoxycarbonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxycarbonyl group can undergo hydrolysis to release methanol and carbon dioxide. These interactions and reactions can modulate the activity of target molecules and pathways, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-Dimethyl-N-(methoxycarbonyl)aniline is unique due to the presence of both the dimethylamino and methoxycarbonyl groups, which confer distinct reactivity and properties. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with similar compounds lacking one of these groups.

Properties

CAS No.

104189-18-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-methyl-N-(2-methylphenyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)11(2)10(12)13-3/h4-7H,1-3H3

InChI Key

UHLDXJSCYJNYOF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(C)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)OC

Synonyms

Carbamic acid, methyl(2-methylphenyl)-, methyl ester (9CI)

Origin of Product

United States

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